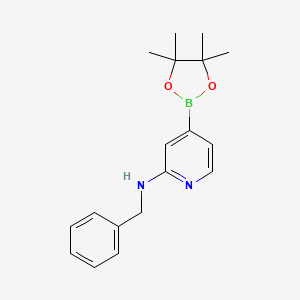![molecular formula C18H13N5O2S B2715624 Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251685-83-2](/img/structure/B2715624.png)
Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be acetylated in the presence of a base followed by nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug-likeness Properties
A study conducted by Pandya et al. (2019) focused on the synthesis of a library of 2-substituted compounds related to the chemical structure of interest. These compounds were evaluated for their in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction properties, showing excellent drug-likeness properties. This suggests that similar compounds, including Benzo[d]thiazol-2-yl derivatives, may possess favorable pharmacokinetic profiles, making them potential candidates for further drug development. Additionally, these compounds displayed good to moderate antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).
Antimicrobial and Antitumor Activities
Another study highlighted the synthesis of novel Thiazolyl Pyrazole and Benzoxazole compounds, demonstrating their potential in antimicrobial screening. The synthesized compounds were characterized and evaluated for antibacterial activities, underscoring the broad application of Benzo[d]thiazol-2-yl derivatives in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Furthermore, compounds with the Benzo[d]thiazol-2-yl moiety have been investigated for their anticancer properties. Vaidya et al. (2020) synthesized 1,2,4-oxadiazole derivatives displaying significant anticancer activity against various cancer cell lines. This research underlines the potential of Benzo[d]thiazol-2-yl derivatives in oncology, offering a foundation for developing new anticancer drugs (Vaidya, Jain, Kumar, Singh, Kashaw, & Agrawal, 2020).
Wirkmechanismus
Target of Action
tuberculosis , suggesting that this compound may also target similar pathways or enzymes.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the bacteria.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Zukünftige Richtungen
Benzothiazole derivatives have shown promise in various areas of research, particularly in the development of new anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Benzo[d]thiazol-2-yl(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone are largely attributed to its interactions with various biomolecules. It has been found to interact with the DprE1 enzyme, a potential target for anti-tubercular drugs . The nature of these interactions involves binding interactions with the enzyme, potentially leading to its inhibition .
Cellular Effects
The effects of this compound on cells are primarily observed in its anti-tubercular activity. It has been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . This inhibition likely impacts various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the DprE1 enzyme . This binding interaction likely results in the inhibition of the enzyme, thereby preventing the growth of Mycobacterium tuberculosis .
Temporal Effects in Laboratory Settings
Its anti-tubercular activity has been observed in both in vitro and in vivo studies .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(17-20-13-3-1-2-4-14(13)26-17)23-9-12(10-23)16-21-15(22-25-16)11-5-7-19-8-6-11/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKCOYTPDJZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)





![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)

